2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-cyclohexylacetamide
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Overview
Description
2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-cyclohexylacetamide is a complex organic compound featuring a benzyloxyphenyl group, a cyano group, and a tetrahydropyridinyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-cyclohexylacetamide typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with phenol in the presence of a base to form 4-(benzyloxy)phenol.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Tetrahydropyridinyl Sulfanyl Group: This step involves the cyclization of a suitable precursor in the presence of a sulfur source.
Final Coupling with N-cyclohexylacetamide: The final step involves coupling the intermediate with N-cyclohexylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzoquinone derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzoquinone derivatives.
Reduction: Amines.
Substitution: Substituted benzyloxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the function of specific proteins or pathways in cells.
Mechanism of Action
The mechanism of action of 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds with amino acid residues . The tetrahydropyridinyl sulfanyl group can participate in redox reactions, modulating the activity of enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenylboronic acid pinacol ester .
- 4-(Benzyloxy)phenol .
- Levalbuterol Related Compound F .
Uniqueness
2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-cyclohexylacetamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H29N3O3S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-[[5-cyano-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C27H29N3O3S/c28-16-24-23(20-11-13-22(14-12-20)33-17-19-7-3-1-4-8-19)15-25(31)30-27(24)34-18-26(32)29-21-9-5-2-6-10-21/h1,3-4,7-8,11-14,21,23H,2,5-6,9-10,15,17-18H2,(H,29,32)(H,30,31) |
InChI Key |
FENXBVKTNULLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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